

# [4-(2-Methylpropyl)phenyl]methanol CAS number 110319-85-2

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: [4-(2-Methylpropyl)phenyl]methanol

Cat. No.: B042470

[Get Quote](#)

An In-depth Technical Guide to **[4-(2-Methylpropyl)phenyl]methanol** (CAS 110319-85-2)

This technical guide provides a comprehensive overview of **[4-(2-Methylpropyl)phenyl]methanol**, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and relevant biological context.

## Chemical Identity and Properties

**[4-(2-Methylpropyl)phenyl]methanol**, also known as (4-isobutylphenyl)methanol or 4-(2-methylpropyl)benzenemethanol, is an aromatic alcohol. Its structure features a benzyl alcohol core with an isobutyl substituent at the para position of the benzene ring. This combination of a reactive hydroxyl group and a lipophilic isobutyl group makes it a valuable building block in organic synthesis.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	110319-85-2	N/A
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	N/A
Molecular Weight	164.24 g/mol	N/A
IUPAC Name	[4-(2-methylpropyl)phenyl]methanol	N/A
Synonyms	(4-Isobutylphenyl)methanol, 4-(2-Methylpropyl)benzenemethanol, 4-iso-Butylbenzyl alcohol	N/A
Physical Form	Liquid	N/A
Predicted XlogP	2.8	[1]

Table 2: Safety Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

## Spectroscopic Data (Predicted)

While a complete set of experimentally verified spectra for **[4-(2-Methylpropyl)phenyl]methanol** is not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted NMR Spectral Data

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$ NMR	~7.2-7.3	d	2H	Ar-H (ortho to $\text{CH}_2\text{OH}$ )
~7.1	d	2H	Ar-H (ortho to isobutyl)	
~4.6	s	2H	$-\text{CH}_2\text{OH}$	
~2.45	d	2H	Ar- $\text{CH}_2$ - $\text{CH}(\text{CH}_3)_2$	
~1.85	m	1H	$-\text{CH}(\text{CH}_3)_2$	
~1.7 (broad)	s	1H	$-\text{OH}$	
~0.9	d	6H	$-\text{CH}(\text{CH}_3)_2$	
$^{13}\text{C}$ NMR	~141	s	Ar-C (ipso, attached to isobutyl)	
~139	s	Ar-C (ipso, attached to $\text{CH}_2\text{OH}$ )		
~129	d	Ar-CH		
~127	d	Ar-CH		
~65	t	$-\text{CH}_2\text{OH}$		
~45	t	Ar- $\text{CH}_2$ -		
~30	d	$-\text{CH}(\text{CH}_3)_2$		
~22	q	$-\text{CH}(\text{CH}_3)_2$		

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 164$ . Key fragmentation patterns for benzyl alcohols include

the loss of a hydroxyl radical (-OH) to give a fragment at  $m/z = 147$ , and the loss of the hydroxymethyl group (-CH<sub>2</sub>OH) to yield a fragment at  $m/z = 133$ .<sup>[2][3][4]</sup> A prominent peak at  $m/z = 91$ , corresponding to the tropylium ion, is also anticipated.<sup>[2]</sup>

**Infrared (IR) Spectroscopy:** The IR spectrum of **[4-(2-Methylpropyl)phenyl]methanol** is predicted to exhibit characteristic absorption bands for the hydroxyl and aromatic functionalities. A broad band around 3350 cm<sup>-1</sup> would correspond to the O-H stretching vibration of the alcohol.<sup>[5]</sup> C-H stretching vibrations of the aromatic ring and the alkyl chain would appear in the 2850-3100 cm<sup>-1</sup> region. The C-O stretching of the primary alcohol is expected around 1030-1050 cm<sup>-1</sup>.<sup>[6][7][8][9]</sup>

## Experimental Protocols

### Synthesis

A plausible and common method for the synthesis of **[4-(2-Methylpropyl)phenyl]methanol** is the reduction of the corresponding aldehyde, 4-isobutylbenzaldehyde.

Protocol: Reduction of 4-Isobutylbenzaldehyde with Sodium Borohydride<sup>[10]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isobutylbenzaldehyde (1 equivalent) in methanol or ethanol.
- **Reduction:** Cool the solution in an ice bath. Add sodium borohydride (NaBH<sub>4</sub>) (1.5 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.
- **Extraction:** Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **[4-(2-Methylpropyl)phenyl]methanol**.

An alternative route involves the reduction of 4-isobutylbenzoic acid.[\[11\]](#)

Protocol: Reduction of 4-Isobutylbenzoic Acid with Lithium Aluminum Hydride ( $\text{LiAlH}_4$ )[\[12\]](#)

- Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend  $\text{LiAlH}_4$  (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
- Addition of Substrate: Dissolve 4-isobutylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the  $\text{LiAlH}_4$  suspension at  $0^\circ\text{C}$ .
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
- Quenching: Cool the reaction mixture to  $0^\circ\text{C}$  and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filtration and Extraction: A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate. Collect the filtrate and extract the aqueous layer with ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

## Purification

The crude **[4-(2-Methylpropyl)phenyl]methanol** can be purified by flash column chromatography.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol: Purification by Flash Column Chromatography

- Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, such as a mixture of heptane and ethyl acetate.

- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the packed column.
- **Elution:** Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **[4-(2-Methylpropyl)phenyl]methanol**.

## Applications in Drug Development

**[4-(2-Methylpropyl)phenyl]methanol** serves as a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[16][17][18]</sup> The isobutylphenyl moiety is a critical pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs).

The most notable application is in the synthesis of Ibuprofen and its derivatives. Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is a widely used NSAID. While several industrial syntheses of Ibuprofen have been developed, some routes may involve intermediates that are structurally related to **[4-(2-Methylpropyl)phenyl]methanol**. Furthermore, this alcohol can be a starting material for the synthesis of novel Ibuprofen analogs and other potential drug candidates.<sup>[19]</sup>

Caption: Synthetic utility of **[4-(2-Methylpropyl)phenyl]methanol**.

## Biological Activity and Signaling Pathways (Prospective Analysis)

There is currently no direct experimental data available on the biological activity or the specific signaling pathways modulated by **[4-(2-Methylpropyl)phenyl]methanol**. However, its structural relationship to Ibuprofen and its metabolites suggests potential areas for investigation.

Ibuprofen primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking prostaglandin synthesis.<sup>[20]</sup> The

metabolism of Ibuprofen in humans is extensive, leading to hydroxylated and carboxylated derivatives.[1][21][22] While **[4-(2-Methylpropyl)phenyl]methanol** is not a direct metabolite of Ibuprofen, compounds with similar structural motifs are known to possess biological activity. For instance, some studies have investigated the cytotoxicity of Ibuprofen derivatives against cancer cell lines.[19][23][24][25]

Given this context, future research could explore whether **[4-(2-Methylpropyl)phenyl]methanol** exhibits any of the following activities:

- Anti-inflammatory effects: Although likely weaker than Ibuprofen, it could possess some COX inhibitory activity.
- Cytotoxicity: Its potential effects on various cell lines, particularly cancer cells, could be investigated.
- Metabolic stability and potential as a pro-drug: Its conversion to other active compounds in vivo could be a subject of study.

Caption: Prospective biological relevance of the target compound.

## Conclusion

**[4-(2-Methylpropyl)phenyl]methanol** is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals, particularly those containing the 4-isobutylphenyl scaffold. While direct experimental data on its biological properties are scarce, its structural similarity to well-known drugs like Ibuprofen suggests promising avenues for future research. The experimental protocols outlined in this guide, derived from established chemical literature for similar compounds, provide a solid foundation for its synthesis and purification, enabling further investigation into its chemical and biological characteristics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. organic chemistry - How Does Benzyl Alcohol Produce a Peak at  $m/z = 79$ ? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 17. nbinnno.com [nbinnno.com]
- 18. nbinnno.com [nbinnno.com]
- 19. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]



- 25. scielo.br [scielo.br]
- To cite this document: BenchChem. [[4-(2-Methylpropyl)phenyl]methanol CAS number 110319-85-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042470#4-2-methylpropyl-phenyl-methanol-cas-number-110319-85-2]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)